2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid
Overview
Description
2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a chlorophenoxy group, and a hydroxypropylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 2-chlorophenoxy-2-hydroxypropylamine: This intermediate is synthesized by reacting 2-chlorophenol with epichlorohydrin in the presence of a base, followed by the reaction with ammonia.
Formation of the carbamoyl derivative: The intermediate 2-chlorophenoxy-2-hydroxypropylamine is then reacted with phosgene or a similar carbamoylating agent to form the corresponding carbamoyl derivative.
Coupling with benzoic acid: The final step involves coupling the carbamoyl derivative with benzoic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(2-Bromophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid
- 2-{[3-(2-Fluorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid
- 2-{[3-(2-Methylphenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid
Uniqueness
2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]carbamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c18-14-7-3-4-8-15(14)24-10-11(20)9-19-16(21)12-5-1-2-6-13(12)17(22)23/h1-8,11,20H,9-10H2,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOSKMWCORSXRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(COC2=CC=CC=C2Cl)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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